1-(1,6-Dichloro-2,7-naphthyridin-4-yl)ethanone
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Overview
Description
1-(1,6-Dichloro-2,7-naphthyridin-4-yl)ethanone is a chemical compound belonging to the naphthyridine family. Naphthyridines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 1-(1,6-Dichloro-2,7-naphthyridin-4-yl)ethanone typically involves the functionalization of the naphthyridine core. One common synthetic route includes the reaction of 2,7-dichloro-1,6-naphthyridine with ethanone derivatives under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency .
Chemical Reactions Analysis
1-(1,6-Dichloro-2,7-naphthyridin-4-yl)ethanone undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,6-Dichloro-2,7-naphthyridin-4-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.
Biological Research: The compound is used in various biological assays to study its effects on different cell lines and biological pathways.
Industrial Applications: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,6-Dichloro-2,7-naphthyridin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and proteins involved in cancer cell proliferation . The compound may also interact with DNA and other cellular components, leading to its biological effects .
Comparison with Similar Compounds
1-(1,6-Dichloro-2,7-naphthyridin-4-yl)ethanone can be compared with other naphthyridine derivatives such as:
These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific functionalization, which imparts distinct biological properties and applications .
Properties
Molecular Formula |
C10H6Cl2N2O |
---|---|
Molecular Weight |
241.07 g/mol |
IUPAC Name |
1-(1,6-dichloro-2,7-naphthyridin-4-yl)ethanone |
InChI |
InChI=1S/C10H6Cl2N2O/c1-5(15)7-3-14-10(12)8-4-13-9(11)2-6(7)8/h2-4H,1H3 |
InChI Key |
ZBZOCGZDBHNMQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C2=CN=C(C=C21)Cl)Cl |
Origin of Product |
United States |
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